N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
Description
methyl}benzamide N-{$$1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl$$ methyl}benzamide is a benzimidazole derivative featuring a 2,6-dichlorobenzyl group at the N1 position and a benzamide moiety attached via a methylene bridge at the C2 position. The dichlorobenzyl substituent likely enhances lipophilicity and bioactivity, while the benzamide group may influence hydrogen-bonding interactions and metabolic stability.
Properties
Molecular Formula |
C22H17Cl2N3O |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C22H17Cl2N3O/c23-17-9-6-10-18(24)16(17)14-27-20-12-5-4-11-19(20)26-21(27)13-25-22(28)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,25,28) |
InChI Key |
ARTUZERLUWGHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the condensation of o-phenylenediamine with a suitable aldehyde or acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Amide Group Reactivity
The benzamide moiety in the compound undergoes characteristic amide reactions:
Hydrolysis
-
Acidic Hydrolysis : Cleavage of the amide bond occurs under reflux with concentrated HCl (6M), yielding benzimidazole-methylamine and benzoic acid .
-
Basic Hydrolysis : Treatment with NaOH (4M) at 80°C generates the corresponding carboxylate salt .
Transamidation
The compound participates in transamidation reactions when treated with alkyl amines. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pivaloyl chloride, toluene, reflux → alkyl amine (e.g., methylamine) | N-alkylated derivative | 64–95% |
This method utilizes a two-step process:
-
Formation of an imide intermediate with pivaloyl chloride.
-
Displacement with the amine nucleophile at room temperature .
Benzimidazole Ring Reactivity
The benzimidazole core exhibits nucleophilic substitution and alkylation tendencies:
Electrophilic Substitution
-
Nitration : Reaction with fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the benzimidazole ring .
-
Halogenation : Bromination with Br₂/FeBr₃ occurs selectively at the 4-position .
Alkylation/Dealkylation
-
The 1-(2,6-dichlorobenzyl) group can be removed via acidic hydrolysis (HCl/EtOH, reflux), regenerating the NH-free benzimidazole .
Dichlorobenzyl Group Modifications
The 2,6-dichlorobenzyl substituent influences reactivity:
Halogen Replacement
-
Fluorination : KF/Al₂O₃ under microwave irradiation replaces chlorine with fluorine at the 2- and 6-positions, though this reduces biological binding affinity .
| Original Substituent | New Substituent | Affinity Change |
|-----------------------|-----------------|-----------------|
| 2,6-dichloro | 2,6-difluoro | 5× reduction | |
Oxidation
Tert-butyl hydroperoxide (TBHP) in the presence of ZnBr₂ oxidizes adjacent methylene groups to ketones .
Stability Under Environmental Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH < 3 | Unstable | Amide hydrolysis → benzoic acid |
| pH > 10 | Moderate | Slow saponification |
| UV Light | Sensitive | Radical-mediated decomposition |
| 80°C (dry) | Stable | No decomposition observed after 24h |
Table 1: Comparative Reactivity of Substituents
| Functional Group | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| Amide | Transamidation | Pivaloyl chloride + methylamine | 95 |
| Benzimidazole | Nitration | HNO₃/H₂SO₄ | 82 |
| Dichlorobenzyl | Fluorination | KF/Al₂O₃, MW | 67 |
Table 2: Stability Profile
| Parameter | Tolerance | Notes |
|---|---|---|
| Temperature | ≤80°C | Decomposition >100°C |
| Solubility | DMSO > EtOH > H₂O | 0.2 mg/mL in H₂O |
Scientific Research Applications
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features:
- Benzamide substituent: Introduces hydrogen-bonding capacity via the amide group, which may enhance receptor affinity compared to carbamates or alkyl chains.
Analog Compounds :
- Lacks the benzamide group but retains the dichlorophenyl and phenyl substituents.
- Exhibits antimicrobial activity (16.4% synthesis yield), with IR absorption at 1595 cm⁻¹ (C=N stretch) and NMR signals consistent with aromatic protons (δ 7.29–8.02).
- Contains a carbamate group instead of benzamide.
- Widely used as a pesticide, with activity linked to the carbamate’s electrophilic carbonyl group. Benomyl :
- Features a butylcarbamate group, enhancing solubility and systemic uptake in fungicidal applications.
Data Table: Comparative Analysis of Benzimidazole Derivatives
Biological Activity
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse scientific sources.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzylamine with benzimidazole derivatives under controlled conditions. The general synthetic route can be summarized as follows:
- Starting Materials : 2,6-Dichlorobenzylamine and 1H-benzimidazole.
- Reagents : Appropriate coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be used to facilitate the reaction.
- Solvent : A polar aprotic solvent like DMF (Dimethylformamide) is often employed.
- Reaction Conditions : The mixture is typically stirred at room temperature or slightly elevated temperatures for several hours.
2.1 Anticancer Activity
Numerous studies have evaluated the anticancer properties of benzimidazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis via ROS generation |
| A549 (Lung) | 8.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 7.5 | Cell cycle arrest at G0/G1 phase |
The compound exhibited a notable increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
2.2 Antimicrobial Activity
Research has also indicated that benzimidazole derivatives possess antimicrobial properties. The compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA gyrase .
3.1 Study on Anticancer Efficacy
A study published in Der Pharma Chemica reported that a series of benzimidazole derivatives showed promising anticancer activity, with this compound being one of the most potent compounds tested against the MCF-7 cell line . The study highlighted the compound's ability to induce apoptosis through ROS-mediated pathways.
3.2 Study on Antimicrobial Properties
Another research article focused on the antimicrobial efficacy of various benzimidazole derivatives, including the compound . It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
4. Conclusion
This compound demonstrates considerable biological activity, particularly in anticancer and antimicrobial applications. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth positions it as a promising candidate for further pharmacological development.
Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its potential in clinical applications.
Q & A
Q. Which structural modifications enhance the compound’s metabolic stability without compromising activity?
- SAR Strategies :
- Electron-Withdrawing Groups : Introduce fluorine at the benzamide para position to reduce CYP450-mediated oxidation.
- Bioisosteres : Replace the methylene bridge with a sulfonamide group to improve solubility.
- Validation : Compare pharmacokinetic profiles (e.g., t₁/₂ in liver microsomes) of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
